molecular formula C12H10O3 B1329367 Methyl 3-hydroxy-2-naphthoate CAS No. 883-99-8

Methyl 3-hydroxy-2-naphthoate

Cat. No.: B1329367
CAS No.: 883-99-8
M. Wt: 202.21 g/mol
InChI Key: YVVBECLPRBAATK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthalene, featuring a hydroxyl group at the third position and a methoxycarbonyl group at the second position on the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Methyl 3-hydroxy-2-naphthoate is a chemical compound with the molecular formula C12H10O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to undergo asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands This suggests that the compound may interact with its targets through oxidative coupling reactions, leading to changes in the target molecules

Biochemical Pathways

The compound’s involvement in asymmetric oxidative coupling reactions suggests it may influence pathways related to oxidation and reduction processes

Result of Action

Given its involvement in oxidative coupling reactions , it may induce changes in the redox state of cells or molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-naphthoate is typically synthesized by esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction involves refluxing 3-hydroxy-2-naphthoic acid with methanol and sulfuric acid overnight. The reaction mixture is then washed with brine and extracted with ethyl acetate. The organic extracts are dried with magnesium sulfate and concentrated to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors for refluxing and efficient separation techniques to isolate the product. The purity of the compound is ensured through crystallization and other purification methods .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxy-2-naphthoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 3-hydroxy-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo asymmetric oxidative coupling and its role as an intermediate in various synthetic pathways highlight its importance in organic chemistry .

Properties

IUPAC Name

methyl 3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBECLPRBAATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061260
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-99-8
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
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Record name Methyl 3-hydroxy-2-naphthoate
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Record name METHYL 3-HYDROXY-2-NAPHTHOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical reaction involving methyl 3-hydroxy-2-naphthoate discussed in these papers?

A1: The primary reaction discussed is the oxidative coupling of this compound. This reaction leads to the formation of (±) binaphthols [2, 3]. This is a significant transformation as binaphthyl compounds are important structural motifs found in various chiral ligands used in asymmetric synthesis.

Q2: Besides its role in oxidative coupling reactions, what other applications of this compound are mentioned?

A2: this compound has been investigated for its potential in chemosensing applications [3]. The molecule possesses a structure similar to 1,4-dihydroxyanthracene-9,10-dione and 3-hydroxy-2-naphthoic acid, with ketone, hydroxyl, and carboxyl groups that can potentially bind to metal ions [3]. This characteristic allows this compound to act as a potential dye chemosensor for detecting specific metal ions through changes in its UV-Vis absorption and fluorescence properties upon metal binding [3].

Q3: Were there any limitations observed with the catalysts used in the oxidative coupling of this compound?

A3: Yes, the study exploring copper complexes of DPPP and HPPPC ligands noted some limitations [1]. While the modified tridentate ligand HPPPC, in combination with Cu(OTf)2 and an organic base, effectively catalyzed the oxidative coupling of 2-naphthol, it did not show the same effectiveness with this compound [1]. This suggests that the structural difference between 2-naphthol and its methyl ester derivative influences the catalytic activity, highlighting the importance of substrate specificity in catalyst design.

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